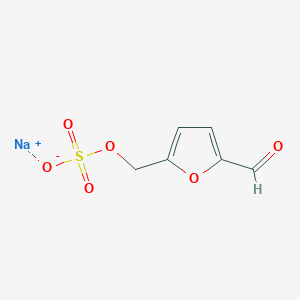

5-Sulfooxymethylfurfural sodium salt

Description

Properties

IUPAC Name |

sodium;(5-formylfuran-2-yl)methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Sulfooxymethylfurfural Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Sulfooxymethylfurfural (SMF) sodium salt, a sulfonated derivative of 5-hydroxymethylfurfural (HMF), is a compound of increasing interest in biomedical research and drug development. Its structural similarity to HMF, a key intermediate in the Maillard reaction, and its potential role as a metabolite, necessitate a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Sulfooxymethylfurfural sodium salt, offering insights into its stability, solubility, and analytical characterization. The information presented herein is intended to empower researchers to design robust experimental protocols, ensure the integrity of their findings, and accelerate the development of novel therapeutic agents.

Introduction: The Significance of this compound

5-Hydroxymethylfurfural (HMF) is a ubiquitous compound formed during the heat treatment of carbohydrate-rich foods and is also a key platform chemical derivable from biomass. Its biological activities, both beneficial and potentially detrimental, have been the subject of extensive research. The sulfated metabolite, 5-sulfooxymethylfurfural (SMF), is thought to be a more reactive and biologically active form of HMF.[1] Understanding the intrinsic properties of its stable sodium salt is therefore paramount for researchers investigating its mechanism of action, pharmacokinetics, and potential therapeutic applications. This guide will delve into the critical physicochemical parameters that govern the behavior of this compound in experimental and physiological systems.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and properties. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | sodium (5-formylfuran-2-yl)methyl sulfate | |

| Synonyms | This compound, SMF Sodium Salt | |

| CAS Number | 1330171-28-2 | |

| Molecular Formula | C₆H₅NaO₆S | |

| Molecular Weight | 228.16 g/mol | |

| Appearance | Expected to be a white to off-white solid | Inferred |

| Storage Temperature | 2-8°C |

Table 1: Core Chemical and Physical Properties of this compound.

Solubility Profile: A Critical Parameter for Experimental Design

The solubility of a compound dictates its formulation, bioavailability, and the design of in vitro assays. The presence of the sodium sulfonate group renders this compound significantly more polar than its parent compound, HMF.

Expected Solubility:

-

High Solubility in Water: The ionic nature of the sodium salt and the polar sulfonate group suggest high aqueous solubility.

-

Limited Solubility in Non-Polar Organic Solvents: Conversely, solubility in solvents such as hexane, toluene, and dichloromethane is expected to be very low.

-

Solubility in Polar Aprotic Solvents: Solubility in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be moderate, making them potential vehicles for stock solution preparation.

-

"Salting-Out" Effect: In aqueous solutions with high concentrations of other salts (e.g., sodium chloride), the solubility of this compound may decrease. This phenomenon, known as the "salting-out" effect, occurs as water molecules preferentially solvate the inorganic salt ions.[2]

Experimental Protocol for Solubility Determination:

A standardized protocol for determining the solubility of this compound in various solvents is outlined below.

Caption: Experimental design for assessing the stability of this compound.

Analytical Characterization: Methods for Identification and Quantification

Accurate and precise analytical methods are essential for the characterization and quantification of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most suitable method for the routine quantification of this compound. The furan ring provides a strong chromophore, allowing for sensitive detection.

Recommended HPLC Parameters (Starting Point):

-

Column: A reversed-phase C8 or C18 column is appropriate. The C8 phase may provide better peak shape for this polar analyte.

-

Mobile Phase: A gradient elution using a mixture of water (acidified with a small amount of formic or acetic acid to improve peak shape) and a polar organic solvent like methanol or acetonitrile is recommended.

-

Detection: UV detection at a wavelength of approximately 280-285 nm, which is the λmax for the furan ring system.

-

Quantification: Quantification should be performed using a calibration curve prepared with a certified reference standard of this compound.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5 ppm), the furan ring protons (between 6.5 and 7.5 ppm), and the methylene protons adjacent to the sulfate group (around 4.7-5.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 177 ppm), the furan ring carbons (in the aromatic region), and the methylene carbon.

Infrared (IR) Spectroscopy:

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:

-

~1670 cm⁻¹: C=O stretching of the aldehyde.

-

~3100 cm⁻¹: C-H stretching of the furan ring.

-

~1250 and 1050 cm⁻¹: S=O stretching of the sulfonate group.

-

~1580 and 1520 cm⁻¹: C=C stretching of the furan ring.

Synthesis and Potential Impurities

5-Sulfooxymethylfurfural is typically synthesized from its precursor, 5-hydroxymethylfurfural (HMF). [1]A common synthetic route involves the reaction of HMF with a sulfating agent, such as a sulfur trioxide-pyridine complex, followed by conversion to the sodium salt.

Potential Impurities:

-

5-Hydroxymethylfurfural (HMF): Unreacted starting material.

-

5,5'-(oxydimethylene)bis(2-furaldehyde): A common impurity formed from the self-condensation of HMF.

-

Levulinic Acid and Formic Acid: Degradation products of HMF and SMF.

The presence of these impurities should be monitored using the analytical methods described above.

Conclusion: A Guide for Advancing Research

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. By understanding its solubility, stability, and analytical characteristics, researchers can design more robust and reliable experiments. The provided protocols offer a starting point for the systematic evaluation of this important compound. As research into the biological roles of 5-Sulfooxymethylfurfural continues to evolve, a solid foundation in its fundamental chemistry will be indispensable for unlocking its full potential in drug discovery and development.

References

-

Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]

-

ResearchGate. Influence of Salts on the Partitioning of 5-Hydroxymethylfurfural in Water/MIBK. [Link]

-

BioOrganics. This compound. [Link]

Sources

Spectroscopic Characterization of 5-Sulfooxymethylfurfural Sodium Salt: A Technical Guide

Introduction: The Significance of 5-Sulfooxymethylfurfural Sodium Salt

This compound (5-SMF), a derivative of the versatile biomass-derived platform chemical 5-hydroxymethylfurfural (HMF), is a compound of increasing interest in the fields of toxicology and drug development.[1] As a key metabolite of HMF, understanding its structure and properties is paramount for evaluating the safety and metabolic fate of HMF-containing foods and pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-SMF, offering insights for researchers and scientists involved in its synthesis and analysis.

While direct, published spectroscopic data for 5-SMF is limited, its structural relationship with HMF allows for a detailed and predictive analysis of its spectral characteristics. This guide will first lay the groundwork by presenting the well-documented spectroscopic data for HMF and then extrapolate this information to elucidate the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-SMF.

Molecular Structure and Spectroscopic Rationale

The conversion of HMF to 5-SMF involves the sulfonation of the primary alcohol group. This chemical modification introduces a sulfonate ester functionality, which significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Conversion of 5-Hydroxymethylfurfural to 5-Sulfooxymethylfurfural.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed structural assignment can be made.

¹H and ¹³C NMR Data for 5-Hydroxymethylfurfural (HMF)

The well-characterized NMR spectra of HMF serve as our baseline. The data presented below is a compilation from various sources and provides a solid foundation for predicting the spectrum of 5-SMF.[2][3][4][5][6][7]

Table 1: ¹H and ¹³C NMR Data for 5-Hydroxymethylfurfural (HMF)

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |

| Aldehyde (-CHO) | 9.54 (s, 1H) | 177.9 | Singlet, downfield shift due to electronegative oxygen. |

| Furan Ring (H-3) | 7.49 (d, J = 3.5 Hz, 1H) | 124.4 | Doublet, coupled to H-4. |

| Furan Ring (H-4) | 6.60 (d, J = 3.5 Hz, 1H) | 109.7 | Doublet, coupled to H-3. |

| Methylene (-CH₂OH) | 4.51 (d, J = 5.9 Hz, 2H) | 55.9 | Doublet, coupled to the hydroxyl proton. |

| Hydroxyl (-OH) | 5.57 (t, J = 5.9 Hz, 1H) | - | Triplet, coupled to the methylene protons. |

| Furan Ring (C-2) | - | 151.7 | |

| Furan Ring (C-5) | - | 162.2 |

Predicted ¹H and ¹³C NMR Spectra for this compound (5-SMF)

The introduction of the electron-withdrawing sulfonate group at the 5-position will induce notable changes in the chemical shifts of the neighboring protons and carbons.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (5-SMF)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Shift Changes |

| Aldehyde (-CHO) | ~9.60 | ~178.0 | Minimal change expected as it is distant from the modification site. |

| Furan Ring (H-3) | ~7.55 | ~125.0 | Slight downfield shift due to the overall increased electron-withdrawing nature of the substituent at C-5. |

| Furan Ring (H-4) | ~6.70 | ~110.0 | Slight downfield shift. |

| Methylene (-CH₂OSO₃⁻) | ~5.0-5.2 | ~60-65 | Significant downfield shift of both proton and carbon signals due to the strong deshielding effect of the adjacent sulfonate group. The coupling to the hydroxyl proton will be absent. |

| Furan Ring (C-2) | - | ~152.0 | Minimal change expected. |

| Furan Ring (C-5) | - | ~158-160 | Downfield shift due to the electronegative sulfonate group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for 5-SMF is crucial for accurate structural verification.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as residual solvent signals can interfere with the analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Solvent suppression techniques may be necessary if using D₂O to attenuate the residual HDO signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is invaluable for assigning quaternary carbons.

-

Caption: A typical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The conversion of HMF to 5-SMF introduces a sulfonate ester group, which will have characteristic absorption bands in the IR spectrum.

Characteristic IR Absorptions of 5-Hydroxymethylfurfural (HMF)

The IR spectrum of HMF is dominated by absorptions corresponding to its hydroxyl, aldehyde, and furan ring functionalities.

Table 3: Key IR Absorption Bands for 5-Hydroxymethylfurfural (HMF)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3400 | Strong, Broad |

| C-H (Aldehyde) | Stretching | 2820-2850 & 2720-2750 | Medium |

| C=O (Aldehyde) | Stretching | 1650-1680 | Strong |

| C=C (Furan Ring) | Stretching | ~1520 & ~1600 | Medium |

| C-O (Alcohol) | Stretching | 1020-1200 | Strong |

Predicted IR Spectrum of this compound (5-SMF)

The IR spectrum of 5-SMF will retain the characteristic absorptions of the furan ring and the aldehyde group. The most significant changes will be the disappearance of the broad O-H stretching band and the appearance of strong absorptions characteristic of the sulfonate ester group.

Table 4: Predicted Key IR Absorption Bands for this compound (5-SMF)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |

| C-H (Aldehyde) | Stretching | 2820-2850 & 2720-2750 | Medium | Unchanged from HMF. |

| C=O (Aldehyde) | Stretching | 1650-1680 | Strong | Unchanged from HMF. |

| C=C (Furan Ring) | Stretching | ~1520 & ~1600 | Medium | Unchanged from HMF. |

| S=O (Sulfonate) | Asymmetric Stretching | ~1350 | Strong | Key diagnostic peak for the sulfonate group. [8][9] |

| S=O (Sulfonate) | Symmetric Stretching | ~1175 | Strong | Key diagnostic peak for the sulfonate group. [8][9] |

| S-O (Sulfonate) | Stretching | 750-1000 | Strong (multiple bands) | Key diagnostic peak for the sulfonate group. [8] |

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra of solid samples.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Mass Spectrometry of 5-Hydroxymethylfurfural (HMF)

Electron Ionization (EI) is a common technique for volatile compounds like HMF, often leading to extensive fragmentation. The molecular ion peak (M⁺˙) is observed at m/z 126.

Predicted Mass Spectrum of this compound (5-SMF)

Due to its ionic and non-volatile nature, Electrospray Ionization (ESI) is the most appropriate technique for analyzing 5-SMF.[10][11][12][13] ESI is a "soft" ionization technique that typically results in minimal fragmentation, allowing for the clear observation of the molecular ion or pseudomolecular ions.

Table 5: Predicted Key Ions in the ESI Mass Spectrum of this compound (5-SMF)

| Ion | Predicted m/z | Ionization Mode | Description |

| [M-Na]⁻ | 227.0 | Negative | The deprotonated molecule (sulfonate anion). This is expected to be the base peak in negative ion mode. |

| [M+Na]⁺ | 273.0 | Positive | The sodium adduct of the neutral molecule. |

| [M-2Na+H]⁻ | 205.0 | Negative | The fully deprotonated sulfonic acid form (less likely). |

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M-Na]⁻ ion (m/z 227) can provide further structural confirmation. Collision-induced dissociation (CID) would likely lead to the loss of SO₃ (80 Da), resulting in a fragment ion at m/z 147.

Caption: Predicted MS/MS fragmentation of the [M-Na]⁻ ion of 5-SMF.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source. This can be a standalone instrument or coupled to a liquid chromatography (LC) system.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.

-

Acquire spectra in both positive and negative ion modes to observe all possible ionic species.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

MS/MS Analysis:

-

Select the ion of interest (e.g., m/z 227 in negative mode) as the precursor ion.

-

Apply collision energy in the collision cell to induce fragmentation and record the resulting product ion spectrum.

-

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its unambiguous identification and for understanding its chemical behavior. While direct experimental data may be scarce, a thorough analysis of the well-established spectroscopic properties of its precursor, 5-hydroxymethylfurfural, combined with a fundamental understanding of the influence of the sulfonate ester functionality, allows for a robust prediction of its NMR, IR, and MS spectra. This guide provides researchers with the foundational knowledge and experimental protocols necessary to confidently characterize this important metabolite.

References

-

PubChem. (n.d.). 5-(Hydroxymethyl)furfural. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Spectroscopy International. (2016, October 13). 5 HMF, 5-(Hydroxymethyl)furfural. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

- Blank, I., & Fay, L. B. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Nestlé Research Centre.

- Tang, S.-Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2005.

- eCommons. (n.d.).

- Chemistry. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Journal of the Chemical Society (Resumed). (1954). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans.

- Stenutz, R. (n.d.). NMR chemical shift prediction of furanes.

- ResearchGate. (n.d.). Ionization and fragmentation of furan molecules by electron collisions.

- Wikipedia. (n.d.).

- ChemicalBook. (n.d.). 5-Hydroxymethylfurfural(67-47-0) 13C NMR spectrum.

- ResearchGate. (n.d.). ¹H NMR spectra of 5‐hydroxymethylfurfural (HMF) isolated from the reaction mixture (600 MHz, CDCl3 as solvent).

- NIH. (2019).

- MDPI. (2020).

- ChemicalBook. (n.d.). Furan(110-00-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 5-Hydroxymethylfurfural(67-47-0) 1H NMR spectrum.

- PubMed. (1958).

- ResearchGate. (n.d.). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.

- NIH. (2019).

- MDPI. (2022). The Use of Spectroscopic Methods to Study Organic Matter in Virgin and Arable Soils: A Scoping Review.

- ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds.

- PubMed Central. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1.

- Instituto de Nanociencia y Materiales de Aragón. (n.d.).

- (n.d.). Table of Characteristic IR Absorptions.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- SpectraBase. (n.d.). 5-Hydroxymethylfurfural - Optional[1H NMR] - Chemical Shifts.

- ResearchGate. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS.

- ResearchGate. (n.d.). Fig. S1 1 H-NMR spectra of recovered 5-HMF.

- Organic Syntheses. (2016). Synthesis of 5-(Hydroxymethyl)furfural (HMF).

- Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands.

- Sigma-Aldrich. (n.d.). This compound.

- Organic Syntheses. (n.d.). 5-methylfurfural.

- analytica-world.com. (2018).

- Open Access Journals. (2023). Principles of Organic Spectroscopy.

- Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis.

- ARKIVOC. (2001).

- PubMed. (1992). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural.

Sources

- 1. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 5 HMF, 5-(Hydroxymethyl)furfural [orgspectroscopyint.blogspot.com]

- 4. rsc.org [rsc.org]

- 5. 5-Hydroxymethylfurfural(67-47-0) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hydroxymethylfurfural(67-47-0) 1H NMR [m.chemicalbook.com]

- 8. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 9. Characteristic infrared absorption band of organic sulfate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 11. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-Sulfooxymethylfurfural Sodium Salt

Foreword: Understanding the Biological Significance of a Key Maillard Reaction Product Metabolite

5-Sulfooxymethylfurfural (SMF), the subject of this technical guide, represents a critical area of study in food science, toxicology, and drug development. Formed from the metabolic activation of 5-hydroxymethylfurfural (HMF)—a ubiquitous compound generated during the heat processing of sugar-containing foods via the Maillard reaction—SMF's biological activities are of profound interest to researchers and safety assessors alike.[1] While its parent compound, HMF, has been investigated for a spectrum of biological effects, including antioxidant and anti-inflammatory properties, the narrative surrounding SMF is predominantly centered on its toxicological profile. This guide provides a comprehensive, technically-grounded overview of the biological activities of 5-Sulfooxymethylfurfural sodium salt, with a focus on its mechanisms of toxicity, and the experimental methodologies used to elucidate these effects.

The Genesis of 5-Sulfooxymethylfurfural: From Food Processing to Metabolic Activation

5-Hydroxymethylfurfural (HMF) is a key intermediate in the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] HMF is found in a vast array of food products, including baked goods, coffee, and dried fruit.[2] While HMF itself is rapidly absorbed in the gastrointestinal tract, its biological effects are significantly influenced by its metabolic fate.[3]

In humans, a key metabolic pathway for HMF is its enzymatic sulfation by sulfotransferases (SULTs), particularly SULT1A1, to form the electrophilic metabolite 5-Sulfooxymethylfurfural (SMF).[4] This metabolic activation is a critical event, as it transforms the relatively benign HMF into a reactive molecule with significant biological implications.

Caption: Metabolic activation of HMF to the reactive electrophile SMF.

The Toxicological Profile of 5-Sulfooxymethylfurfural

The predominant biological activities attributed to SMF are of a toxicological nature. Its electrophilic character drives its reactivity towards cellular nucleophiles, including DNA, RNA, and proteins, leading to a range of adverse effects.[5]

Genotoxicity and Mutagenicity

A significant body of evidence points to the genotoxic and mutagenic potential of SMF. In vitro studies have demonstrated that SMF can induce dose-dependent increases in mutations in bacterial reverse mutation assays, such as the Ames test using Salmonella typhimurium TA100.[1] This intrinsic mutagenicity highlights its potential to alter genetic material.

Carcinogenicity

The carcinogenic potential of SMF has been investigated in animal models. Studies have shown that SMF can act as a weak intestinal carcinogen. In multiple intestinal neoplasia (Min/+) mice, a single subcutaneous injection of SMF was found to increase the number of flat aberrant crypt foci (ACF) in the large intestine.[6] Furthermore, when applied topically to mouse skin, SMF exhibited higher tumor-initiating activity than its parent compound, HMF.[1]

Nephrotoxicity

One of the most pronounced toxic effects of SMF is its potent nephrotoxicity.[4] Animal studies have shown that administration of SMF can cause severe damage to the proximal tubules of the kidneys.[7] In mice, a high dose of intraperitoneally administered SMF led to massive tubular damage.[4] The mechanism of this targeted toxicity is thought to involve the transport of SMF into renal cells via organic anion transporters (OAT1 and OAT3), leading to intracellular accumulation and subsequent cell damage.[5]

Hepatotoxicity

In addition to its effects on the kidneys, SMF has also been shown to exert hepatotoxic effects.[4] While the liver is the primary site of SMF formation from HMF, direct administration of SMF has been observed to cause liver damage in animal models.[7]

Comparative Biological Activities: HMF vs. SMF

To fully appreciate the biological impact of the sulfonation of HMF to SMF, it is instructive to compare the activities of the two compounds. While SMF is primarily associated with toxicity, HMF has been reported to possess a range of other biological activities.

| Biological Activity | 5-Hydroxymethylfurfural (HMF) | 5-Sulfooxymethylfurfural (SMF) |

| Anti-inflammatory | Demonstrated to suppress inflammatory pathways such as MAPK and NF-κB.[2] | No significant anti-inflammatory activity reported; pro-inflammatory effects associated with tissue damage. |

| Antioxidant | Exhibits free radical scavenging activity.[8][9] | No significant antioxidant activity reported. |

| Antiproliferative | Shown to induce apoptosis and cell cycle arrest in some cancer cell lines.[8][10] | Primarily associated with carcinogenic activity.[1][6] |

| Toxicity | Generally considered to have low toxicity, though high doses can be harmful.[7] | Potent nephrotoxicity, hepatotoxicity, genotoxicity, and carcinogenicity.[1][4][7] |

This comparison underscores the profound impact of metabolic activation on the biological activity profile of HMF, converting it into a significantly more hazardous compound.

Experimental Protocols for Assessing the Biological Activity of 5-Sulfooxymethylfurfural

The investigation of SMF's biological activities necessitates robust and well-validated experimental protocols. The following provides an overview of key methodologies.

In Vitro Mutagenicity Assay (Ames Test)

This assay is fundamental for assessing the mutagenic potential of a chemical.

Objective: To determine if SMF can induce mutations in a bacterial model.

Methodology:

-

Strain Selection: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, is commonly used.[1]

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., water or DMSO).

-

Assay Procedure:

-

A mixture of the bacterial culture, the test compound at various concentrations, and a trace amount of histidine is prepared.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Data Analysis: The number of revertant colonies (His+) on each plate is counted. A dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.[1]

Caption: Workflow for the in vitro mutagenicity (Ames) test.

In Vivo Toxicity Study in Mice

Animal models are crucial for understanding the systemic effects of SMF.

Objective: To evaluate the in vivo toxicity of SMF, particularly its nephrotoxic and hepatotoxic effects.

Methodology:

-

Animal Model: FVB/N mice or transgenic mice expressing human sulfotransferases (hSULT1A1/2) are often used.[4]

-

Administration of Test Compound: SMF is typically administered via intraperitoneal injection at various dosages.[4]

-

Monitoring: Animals are monitored daily for clinical signs of toxicity, and body weight is recorded regularly.

-

Endpoint Analysis:

-

At the end of the study period, blood samples are collected for clinical chemistry analysis (e.g., kidney and liver function markers).

-

Animals are euthanized, and organs (kidneys, liver, etc.) are collected for histopathological examination.[4]

-

-

Data Analysis: Comparison of clinical chemistry parameters and histopathological findings between SMF-treated and control groups.

Signaling Pathways and a Look to the Future

While the precise signaling pathways disrupted by SMF are not fully elucidated, its electrophilic nature suggests that it can adduct to and modify the function of key cellular proteins, including those involved in stress response and cell cycle regulation.

In contrast, the parent compound, HMF, has been shown to modulate several well-defined signaling pathways. For instance, HMF can suppress the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.[2][11] HMF has also been shown to modulate the JAK/STAT signaling pathway, enhancing antiviral immune responses.[12][13] The stark difference in the biological activities of HMF and SMF highlights the critical role of the sulfoxy group in dictating the molecule's interaction with biological systems.

Future research should aim to identify the specific molecular targets of SMF to better understand the mechanisms underlying its toxicity. A deeper understanding of these interactions could pave the way for developing strategies to mitigate the harmful effects of SMF exposure from dietary sources.

References

-

Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link]

-

Bauer-Marinovic, M., Taugner, F., Florian, S., & Glatt, H. (2012). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. Archives of toxicology, 86(5), 701–711. [Link]

-

Bauer-Marinovic, M., Florian, S., Taugner, F., & Glatt, H. (2012). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. Request PDF. [Link]

-

Bakhiya, N., Monien, B., Frank, H., Seidel, A., & Glatt, H. (2009). Renal organic anion transporters OAT1 and OAT3 mediate the cellular accumulation of 5-sulfooxymethylfurfural, a reactive, nephrotoxic metabolite of the Maillard product 5-hydroxymethylfurfural. Biochemical pharmacology, 78(4), 414–419. [Link]

-

Li, Y., Chen, Y., Wang, Y., Zhang, J., & Li, X. (2021). 5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway. ACS omega, 6(42), 28019–28030. [Link]

-

Geng, S., Liu, H., Zhu, Y., Li, K., & Yang, X. (2019). 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells. Molecules (Basel, Switzerland), 24(2), 249. [Link]

-

Zhao, L., Chen, J., Su, J., Li, L., Hu, S., Li, B., & Zhang, X. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Journal of agricultural and food chemistry, 61(44), 10604–10611. [Link]

-

Husoy, T., Haugen, M., Murkovic, M., Jöbstl, D., Stølen, L. H., Bjellaas, T., Rønningborg, C., Glatt, H., & Alexander, J. (2008). Dietary exposure to 5-hydroxymethylfurfural from Norwegian food and correlations with urine metabolites of HMF. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 46(12), 3697–3702. [Link]

-

Svendsen, C., Husøy, T., Glatt, H., Paulsen, J. E., & Alexander, J. (2009). 5-Hydroxymethylfurfural and 5-sulfooxymethylfurfural increase adenoma and flat ACF number in the intestine of Min/+ mice. Anticancer research, 29(6), 1921–1926. [Link]

-

Li, M., Li, Y., Li, S., Wang, Y., & Li, X. (2023). 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways. Inflammation, 46(5), 1835–1846. [Link]

-

Zhao, L., Chen, J., Su, J., Li, L., Hu, S., Li, B., & Zhang, X. (2013). In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. Request PDF. [Link]

-

Zhao, L., Chen, J., Su, J., Li, L., Hu, S., Li, B., & Zhang, X. (2014). Antioxidant and antiproliferative activities of 5-Hydroxymethylfurfural. ResearchGate. [Link]

-

Li, Y., Chen, Y., Wang, Y., Zhang, J., & Li, X. (2021). 5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway. PubMed. [Link]

Sources

- 1. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review [mdpi.com]

- 4. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pathway of 5-hydroxymethyl-2-furaldehyde formation in honey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxymethylfurfural and 5-sulfooxymethylfurfural increase adenoma and flat ACF number in the intestine of Min/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-Hydroxymethylfurfural Ameliorates Allergic Inflammation in HMC-1 Cells by Inactivating NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of 5-Sulfooxymethylfurfural (SMF)

Foreword: Contextualizing the Hazard

5-Sulfooxymethylfurfural (SMF), typically handled as its more stable sodium salt, is not a compound of direct industrial manufacture for consumer goods. Instead, it represents a critical, electrophilic metabolite of 5-hydroxymethylfurfural (HMF). HMF is a ubiquitous compound formed during the Maillard reaction and caramelization processes when foods containing sugars are heated.[1][2] Consequently, human exposure to HMF is widespread and can range from 4 to 30 mg per person per day.[2] The toxicological significance of SMF arises from its role as the ultimate carcinogenic and mutagenic metabolite of HMF.[1][3] Understanding the toxicological profile of SMF is, therefore, paramount to assessing the potential human health risks associated with dietary HMF intake. This guide synthesizes the current scientific understanding of SMF, focusing on its mechanism of action, key toxicological endpoints, and the experimental methodologies used for its evaluation.

Chemical Identity and Metabolic Bioactivation

5-Sulfooxymethylfurfural (SMF) is the sulfuric acid ester of HMF. The presence of the sulfoxy group transforms the relatively benign HMF into a potent alkylating agent.[1] This bioactivation is a pivotal event in conferring its toxic properties.

The Metabolic Pathway: From HMF to a Reactive Electrophile

The primary mechanism for HMF's toxicity is its metabolic activation via sulfonation, a reaction catalyzed by sulfotransferase (SULT) enzymes present in mammals, particularly in the liver.[4][5] Human sulfotransferase hSULT1A1 has been identified as a particularly efficient catalyst for this transformation.[4]

The process can be summarized as follows:

-

Ingestion & Absorption: HMF is ingested through the diet and readily absorbed.

-

Phase II Metabolism: In the liver and other tissues, SULT enzymes catalyze the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group of HMF.

-

Formation of SMF: This reaction yields 5-sulfooxymethylfurfural (SMF).

-

Generation of Carbocation: The sulfoxy group is an excellent leaving group. SMF is unstable and can heterolytically cleave to form a highly electrophilic furan-2-yl)methyl carbocation.

-

Nucleophilic Attack: This reactive carbocation can then form covalent adducts with cellular nucleophiles, including DNA, RNA, and proteins, leading to genotoxicity and cytotoxicity.[5]

Caption: Metabolic activation of HMF to the ultimate carcinogen.

Key Toxicological Endpoints

The toxicological profile of SMF is characterized by its genotoxicity, carcinogenicity, and target organ toxicity, particularly nephrotoxicity.

Genotoxicity and Mutagenicity

Unlike its parent compound HMF, which often shows negative results in standard genotoxicity assays, SMF is a direct-acting mutagen.[2][6]

-

Bacterial Mutagenicity (Ames Test): SMF induces dose-dependent increases in revertant colonies in Salmonella typhimurium strain TA100 without the need for metabolic activation (S9 mix).[1][3] This indicates it is an intrinsic mutagen. The mutagenic activity can be inhibited by antioxidants like ascorbic acid.[1]

-

In Vivo Genotoxicity: Studies have shown that SMF was positive in the micronucleus test in mice, further confirming its genotoxic potential in a mammalian system.[7]

Carcinogenicity

The formation of DNA adducts by the SMF-derived carbocation is the mechanistic basis for its carcinogenicity.

-

Skin Tumor Initiation: When topically applied to mouse skin, SMF demonstrated significantly higher tumor-initiating activity compared to its parent compound, HMF.[1][3]

-

Hepatocarcinogenicity: While direct long-term carcinogenicity studies on SMF are limited, its metabolite, 5-chloromethylfurfural (which can be formed from SMF in the presence of chloride ions), was found to be a strong hepatocarcinogen in infant male mice.[1][3] Furthermore, studies in Min/+ mice, a model for intestinal tumorigenesis, showed that both HMF and SMF increase the number of intestinal adenomas.[7]

Target Organ Toxicity: Nephrotoxicity

A striking feature of SMF toxicity upon direct administration is its potent effect on the kidneys.[4]

-

Acute High-Dose Effects: Intraperitoneal administration of SMF to mice at a high dose (250 mg/kg) resulted in death within 5-11 days, with post-mortem analysis revealing massive damage to the proximal tubules of the kidneys.[4][8][9]

-

Lower-Dose & Repeated-Dose Effects: At lower, repeated doses, the kidney tubules remained the primary target, exhibiting regeneration and atypical hyperplasia over time.[4][9] Hepatotoxic effects and serositis of peritoneal tissues were also noted.[4]

-

Mechanism of Renal Toxicity: The uptake of SMF into renal cells, leading to its cytotoxic effects, is thought to be mediated by organic anion transporters (OAT1 and OAT3).[10]

Table 1: Summary of Key Toxicological Data for SMF and Parent Compound HMF

| Endpoint | Test System | Compound | Result | Reference |

| Mutagenicity | S. typhimurium TA100 | SMF | Positive (Direct-acting) | [1][3] |

| S. typhimurium | HMF | Negative (without S9) | [2] | |

| Genotoxicity | In vivo Micronucleus Test (Mouse) | SMF | Positive | [7] |

| In vivo Genotoxicity | HMF | Generally Negative | [2] | |

| Carcinogenicity | Mouse Skin Initiation | SMF | Higher activity than HMF | [1][3] |

| Intestinal Tumors (Min/+ Mouse) | SMF | Increased adenomas | [7] | |

| Acute Toxicity | LD50 (Oral, Rat) | HMF | 3100 mg/kg | [7] |

| Acute Toxicity (IP, Mouse) | SMF | Highly Toxic (250 mg/kg) | [4][8] | |

| Organ Toxicity | Target Organ (Direct admin.) | SMF | Kidney (Proximal Tubules) | [4][10] |

| NOAEL | Subacute (Rat) | HMF | 80-100 mg/kg bw/day | [6][7] |

Experimental Methodologies & Protocols

Evaluating the genotoxicity of compounds like SMF requires specific experimental designs that account for their mechanism of action.

Ames Test for Direct-Acting Mutagens

The Ames test, or bacterial reverse mutation assay, is a cornerstone for assessing mutagenicity. For a direct-acting compound like SMF, the protocol is modified to exclude the metabolic activation system.

Causality of Choice: Excluding the S9 fraction is critical. Since SMF is the already activated metabolite, adding an external metabolic system is unnecessary and could introduce confounding factors. Its direct interaction with the bacterial DNA is the primary endpoint of interest.

Step-by-Step Protocol:

-

Strain Selection: Use a sensitive bacterial strain such as Salmonella typhimurium TA100, which detects base-pair substitution mutations.

-

Culture Preparation: Grow an overnight culture of the selected strain in nutrient broth to reach a density of 1-2 x 10⁹ cells/mL.

-

Dose Preparation: Prepare a dilution series of SMF sodium salt in a suitable solvent (e.g., sterile distilled water). A concurrent positive control (e.g., sodium azide for TA100) and a negative (vehicle) control must be included.

-

Plate Incorporation Assay:

-

To a sterile tube, add 0.1 mL of the bacterial culture and 0.1 mL of the SMF test solution (or control).

-

Vortex gently and pre-incubate at 37°C for 20-30 minutes.

-

Add 2.0 mL of molten top agar (45°C) containing a trace amount of histidine and biotin.

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

Allow the overlay to solidify.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (His+) on each plate. A dose-dependent increase of at least two-fold over the vehicle control is typically considered a positive result.

Caption: Workflow for the Ames test with a direct-acting mutagen.

Risk Assessment and Regulatory Context

While SMF itself is not regulated as a food additive, its precursor, HMF, is. Regulatory bodies like the European Food Safety Authority (EFSA) have evaluated HMF.[11] Initially, the genotoxic potential of the SMF metabolite was a point of concern.[11] However, based on the overall evidence, including negative long-term carcinogenicity studies for HMF in rodents, EFSA concluded that HMF is of no concern under the conditions of intended use as a flavoring agent.[7][11]

This highlights a crucial aspect of toxicological risk assessment: the distinction between hazard and risk.

-

Hazard: SMF is demonstrably a potent genotoxic and nephrotoxic agent when administered directly at high doses.[4] This is an intrinsic property.

-

Risk: The risk to humans from dietary HMF depends on the rate and extent of its conversion to SMF in vivo, versus its detoxification through other pathways. In conventional mice, SMF is a minor metabolite.[4] While humans possess the SULT1A1 enzyme capable of this conversion, the overall toxicokinetic data suggests that at typical dietary exposure levels of HMF, not enough SMF is generated to cause serious toxicity.[4]

Conclusion and Future Directions

5-Sulfooxymethylfurfural is the key toxicologically active metabolite of the common dietary compound 5-hydroxymethylfurfural. Its profile is that of a direct-acting genotoxicant and a potent target organ toxicant, particularly for the kidney.[1][4] The mechanism of action, involving metabolic activation by sulfotransferases to a reactive carbocation that forms DNA adducts, is well-supported.[1][5]

While the hazard posed by SMF is clear, the risk to human health from dietary HMF is considered low based on current data.[7][11] However, several areas warrant further investigation:

-

Human Polymorphisms: Variations in human SULT enzyme activity could lead to inter-individual differences in SMF formation and, therefore, susceptibility.

-

Chronic Low-Dose Exposure: Most studies on SMF involve acute or sub-chronic high-dose exposures. The effects of long-term, low-level generation of SMF from dietary HMF are less understood.

-

Matrix Effects: The presence of other food components, such as antioxidants, could modulate the in vivo stability and reactivity of SMF.[1]

For researchers and drug development professionals, SMF serves as a classic example of metabolic bioactivation, underscoring the necessity of evaluating not just a parent compound but also its key metabolites in any comprehensive safety assessment.

References

-

Surh, Y. J., Liem, A., Miller, J. A., & Tannenbaum, S. R. (1994). 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. Carcinogenesis, 15(10), 2375–2377. [Link][1][3]

-

Bauer-Marinovic, M., Taugner, F., Florian, S., & Glatt, H. (2012). Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. Archives of toxicology, 86(8), 1275–1286. [Link][4][8][9]

-

Bakhiya, N., & Appel, K. E. (2010). Toxicity and carcinogenity of furan in human diet. Archives of toxicology, 84(7), 563–578. [Link][12][13]

-

Arvanitoyannis, I. S., & Kotsanopoulos, K. V. (2014). Furan in Thermally Processed Foods: A Review. Critical Reviews in Food Science and Nutrition, 54(3), 313-333. [Link][14]

-

Husøy, T., Monien, B. H., Bakhiya, N., & Glatt, H. R. (2012). Bioactivation of food genotoxicants 5-hydroxymethylfurfural and furfuryl alcohol by sulfotransferases from human, mouse and rat: a comparative study. Food and Chemical Toxicology, 50(11), 4058-4065. [Link][5]

-

Abraham, K., Gürtler, R., Berg, K., Heinemeyer, G., Lampen, A., & Appel, K. E. (2011). Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. Molecular nutrition & food research, 55(5), 667–678. [Link][2][6][7]

-

Al-Saeed, M. H., Al-Musallam, A. A., & Farag, M. R. (2020). The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review. Animals : an open access journal from MDPI, 10(4), 717. [Link][10]

-

EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 218, Revision 1 (FGE.218Rev1): alpha,beta-Unsaturated aldehydes and precursors from subgroup 4.2 of FGE.19: Furfural derivatives. EFSA Journal, 9(12), 2442. [Link][11]

-

Shapla, U. M., Solayman, M., Alam, N., Khalil, M. I., & Gan, S. H. (2018). 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health. Chemistry Central journal, 12(1), 35. [Link][15]

-

UC Davis Department of Food Science and Technology. (n.d.). Furan. UC Food Quality. Retrieved from [Link][16]

-

Safe Food Advocacy Europe (SAFE). (2022). Furan. Retrieved from [Link][17]

-

Capuano, E., & Fogliano, V. (2011). Acrylamide and 5-hydroxymethylfurfural (HMF): a review on metabolism, toxicity, occurrence in food and mitigation strategies. LWT - Food Science and Technology, 44(4), 793-810. [Link][9]

-

Gao, Y., Zhao, Y., Wang, J., Wang, Y., & Wang, Z. (2020). Potential neurotoxicity of 5-hydroxymethylfurfural and its oligomers: widespread substances in carbohydrate-containing foods. Food & function, 11(5), 4156–4165. [Link][18]

-

EFSA Panel on Animal Health and Welfare (AHAW). (2022). Evaluation of the risks for animal health related to the presence of hydroxymethylfurfural (HMF) in feed for honey bees. EFSA Journal, 20(4), e07243. [Link][19][20]

Sources

- 1. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology and risk assessment of 5-Hydroxymethylfurfural in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Sulfooxymethylfurfural as a possible ultimate mutagenic and carcinogenic metabolite of the Maillard reaction product, 5-hydroxymethylfurfural. | Semantic Scholar [semanticscholar.org]

- 4. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactivation of food genotoxicants 5-hydroxymethylfurfural and furfuryl alcohol by sulfotransferases from human, mouse and rat: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. researchgate.net [researchgate.net]

- 13. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 14. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]

- 17. Furan | SAFE – Safe Food Advocacy Europe [safefoodadvocacy.eu]

- 18. Potential neurotoxicity of 5-hydroxymethylfurfural and its oligomers: widespread substances in carbohydrate-containing foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. efsa.europa.eu [efsa.europa.eu]

- 20. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

Methodological & Application

analytical methods for quantifying 5-Sulfooxymethylfurfural sodium salt

Application Note & Protocol

Title: Quantitative Analysis of 5-Sulfooxymethylfurfural (SMF) Sodium Salt: A Comprehensive Guide to HPLC-UV and LC-MS Methodologies

Introduction

5-Sulfooxymethylfurfural (SMF), a sulfated derivative and potential metabolite of 5-Hydroxymethylfurfural (5-HMF), is a compound of increasing interest in pharmaceutical and food science.[1] 5-HMF is a well-known thermal degradation product of carbohydrates and is found in numerous food products and intravenous solutions.[2][3] The toxicological profile of HMF and its derivatives necessitates rigorous monitoring, as some have been shown to possess potential mutagenic and carcinogenic properties.[2][3] Therefore, the accurate and precise quantification of SMF is critical for safety assessment, quality control of drug formulations, and metabolic studies.

This application note provides a detailed, field-proven guide for the quantitative analysis of 5-Sulfooxymethylfurfural sodium salt. We present a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, which is robust, accurate, and precise. Additionally, we describe a confirmatory method using Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and specificity, and a rapid screening method using UV-Vis spectrophotometry for in-process controls. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the causality behind experimental choices to ensure method integrity and reproducibility.

Physicochemical Properties of this compound

| Property | Details |

| Structure | (Illustrative) |

| Molecular Formula | C₆H₅NaO₆S |

| Molecular Weight | 228.15 g/mol |

| Core Chromophore | Furan ring conjugated with an aldehyde group |

| Anticipated UV λmax | ~284 nm (based on the 5-HMF chromophore)[4] |

| Solubility | Highly soluble in water and polar organic solvents |

Principle of Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a highly polar and ionic compound like SMF, two approaches are viable:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred method. A polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This combination promotes the retention of highly polar analytes like SMF, offering excellent separation from non-polar and less-polar impurities.[1]

-

Reversed-Phase (RP) Chromatography: While less ideal for highly polar compounds, it can be used with highly aqueous mobile phases or ion-pairing agents. However, retention can be poor, and peak shape may be suboptimal.

Detection is typically achieved using a UV-Vis detector set at the maximum absorbance wavelength (λmax) of the analyte, which for the furan-aldehyde chromophore is approximately 284 nm.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the detection capabilities of mass spectrometry. It provides superior selectivity and sensitivity compared to UV detection. After chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions. This technique is invaluable for unambiguous identification and for quantifying trace levels of the analyte in complex matrices.[6][7]

UV-Vis Spectrophotometry

This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a simple and rapid method for quantifying a pure substance in a simple matrix by measuring its absorbance at λmax.[4][8] However, its lack of specificity makes it susceptible to interference from other UV-absorbing compounds in the sample.

Application I: Primary Stability-Indicating HPLC-UV Method

This method is designed to accurately quantify SMF and to separate it from potential degradation products, making it a "stability-indicating" assay, a critical requirement in pharmaceutical development as per ICH guidelines.[9]

Method Rationale

The selection of a HILIC stationary phase is a deliberate choice driven by the physicochemical properties of SMF. The highly polar sulfate group results in poor retention on traditional C18 reversed-phase columns. The HILIC mechanism provides robust retention and sharp, symmetrical peaks for such polar analytes, ensuring better resolution from potential impurities and degradants.[1] The use of an acidic ammonium formate buffer in the mobile phase helps to control the ionization state of the analyte and ensure consistent peak shapes.

Experimental Workflow Diagram

Caption: HPLC-UV workflow for SMF quantification.

Detailed Protocol

4.3.1 Reagents and Materials

-

5-Sulfooxymethylfurfural (SMF) Sodium Salt Reference Standard

-

Acetonitrile (ACN), HPLC Grade

-

Ammonium Formate, LC-MS Grade

-

Formic Acid, LC-MS Grade

-

Deionized Water, 18.2 MΩ·cm

-

0.22 µm Syringe Filters (Nylon or PVDF)

4.3.2 Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC), 150 x 4.6 mm, 5 µm[1] |

| Mobile Phase A | 100 mM Ammonium Formate in Water, pH adjusted to 2.35 with Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 85% B over 10 minutes, hold for 2 minutes, return to 95% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30 °C |

| UV Detection | 284 nm[5] |

| Run Time | 15 minutes |

4.3.3 Standard & Sample Preparation

-

Diluent: Acetonitrile/Water (90:10 v/v)

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of SMF reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with diluent.

-

Sample Preparation: Accurately weigh the sample material expected to contain SMF. Dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range. Vortex to dissolve, then filter through a 0.22 µm syringe filter prior to injection.

4.3.4 System Suitability Before running samples, inject a mid-level standard (e.g., 25 µg/mL) five times. The acceptance criteria should be:

-

Peak Area %RSD: ≤ 2.0%

-

Retention Time %RSD: ≤ 1.0%

-

Tailing Factor: 0.8 - 1.5

-

Theoretical Plates (N): ≥ 2000

Method Validation Summary

This method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical acceptance criteria.

| Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Establishes the concentration range over which the response is proportional to concentration. |

| Accuracy | 98.0% - 102.0% Recovery | Measures the closeness of the test results to the true value. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0% | Demonstrates the consistency of results under various conditions. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |

| Specificity | No interference at the retention time of SMF | Confirms that the method can assess the analyte in the presence of other components. |

Application II: Forced Degradation Study Protocol

To prove the stability-indicating nature of the HPLC method, forced degradation studies are essential.[9][10] The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are generated and chromatographically resolved.[10]

Protocol:

-

Prepare a 100 µg/mL solution of SMF in the diluent.

-

Aliquot this solution into five separate, protected glass vials.

-

Treat each vial as follows:

-

Acid Hydrolysis: Add 1M HCl to the vial and heat at 60 °C for 4 hours.

-

Base Hydrolysis: Add 1M NaOH to the vial and keep at room temperature for 2 hours.

-

Oxidation: Add 3% H₂O₂ to the vial and keep at room temperature for 6 hours.

-

Thermal: Heat the vial (containing only the SMF solution) at 80 °C for 24 hours.

-

Photolytic: Expose the vial to a photostability chamber (ICH Q1B conditions) for a defined period.

-

-

Before injection, neutralize the acid and base samples.

-

Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method.

-

Analysis: The chromatograms should show a decrease in the SMF peak area and the appearance of new peaks corresponding to degradants. The SMF peak should remain spectrally pure (as determined by a Diode Array Detector) and well-resolved from all degradation peaks (Resolution > 2.0).

Application III: Confirmatory Analysis by LC-MS

For confirmation of identity or for trace-level quantification, LC-MS is the method of choice.[11]

Protocol:

-

LC Conditions: Use the same HPLC method as described in Section 4.3.2. Divert the flow to the MS detector after the UV detector.

-

MS Conditions (Illustrative):

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

-

Ion Source: Electrospray Ionization (ESI), Negative Mode.

-

Rationale: ESI is effective for ionizing polar, pre-charged molecules. Negative mode is chosen to detect the anionic sulfate group of SMF.

-

Expected Ion: [M-Na]⁻ at m/z 205.0.

-

MS/MS Transition (for quantification): A precursor ion (e.g., m/z 205.0) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte.

-

Drying Gas Temp: 350 °C

-

Nebulizer Pressure: 45 psi

-

Capillary Voltage: 3500 V

-

Application IV: Rapid Screening by UV-Vis Spectrophotometry

This method is suitable for a quick estimation of SMF concentration in simple, clean sample matrices.

Protocol:

-

Prepare a calibration curve using the working standard solutions (Section 4.3.3) in the diluent.

-

Use a dual-beam UV-Vis spectrophotometer and quartz cuvettes.

-

Set the wavelength to 284 nm. Use the diluent as the blank reference.[8]

-

Measure the absorbance of each standard and the sample solution.

-

Plot a graph of absorbance vs. concentration for the standards.

-

Determine the concentration of SMF in the sample using the linear regression equation from the calibration curve.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Peak Tailing | 1. Column degradation. 2. Buffer pH incorrect. 3. Sample overload. | 1. Flush or replace the column. 2. Prepare fresh mobile phase and verify pH. 3. Dilute the sample. |

| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. 3. Leak in the system. | 1. Prepare fresh mobile phase; use a gradient proportioning valve test. 2. Ensure the column oven is stable. 3. Check fittings for leaks. |

| No Peaks or Low Signal | 1. Incorrect injection. 2. UV lamp issue. 3. Sample degradation. | 1. Check autosampler for proper operation. 2. Check lamp status and intensity. 3. Prepare fresh sample and standards. |

| Extraneous Peaks | 1. Contaminated diluent or mobile phase. 2. Sample matrix interference. 3. Carryover from previous injection. | 1. Use fresh, high-purity solvents. 2. Improve sample cleanup (e.g., Solid Phase Extraction). 3. Run a blank injection with a strong needle wash. |

Conclusion

This document provides a suite of validated and robust analytical methods for the quantification of this compound. The primary stability-indicating HPLC-UV method using a HILIC column is recommended for accurate quality control and stability testing. For enhanced specificity and trace-level analysis, the confirmatory LC-MS method is ideal. Finally, the UV-Vis spectrophotometric method offers a rapid screening tool for in-process controls. By understanding the principles behind each technique and following these detailed protocols, researchers and analysts can confidently and accurately quantify SMF in various applications.

References

-

Schultheiss, J., et al. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). Journal of Separation Science, 35(17), 2248-54. [Link]

-

Wu, J-Y., et al. (2014). Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 62(10), 2113-2118. [Link]

-

Wang, P., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 233, 115456. [Link]

-

ResearchGate. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]

-

ResearchGate. (2014). Determination of 5-Hydroxymethylfurfural Using Derivatization Combined with Polymer Monolith Microextraction by High-Performance Liquid Chromatography. [Link]

-

Semantic Scholar. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF). [Link]

-

Konari, S. N., et al. (2022). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(4), 6039-6047. [Link]

-

Ibrahim, A. A. (2017). MODIFICATION OF THE WHITE'S METHOD FOR QUANTITATIVE EVALUATION OF 5-HYDROXYMETHYLFURFURAL IN HONEY. World Journal of Pharmaceutical Research, 6(13), 25-39. [Link]

-

Opris, R., et al. (2022). Spectrophotometric Assessment of 5-HMF in Thermally Treated Honey: Analytical Performance Comparison of Classical and Modified Methods. Molecules, 27(19), 6245. [Link]

-

Geirola, N., et al. (2024). Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay. International Journal of Molecular Sciences, 25(16), 8683. [Link]

-

ResearchGate. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. [Link]

-

Teixidó, E., et al. (2008). Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods. Journal of Chromatography A, 1185(1), 102-8. [Link]

-

Bergamaschi, M., et al. (2021). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. Food Analytical Methods, 14, 2197–2206. [Link]

-

Teixidó, E., et al. (2006). Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. Journal of Chromatography A, 1135(1), 85-90. [Link]

-

ResearchGate. (2021). Fast Detection of 5-Hydroxymethylfurfural in Dulce de Leche by SPE-LC–MS. [Link]

-

Rawat, T. & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]

-

de Oliveira, G. A. R., et al. (2021). Spectrophotometry of Winkler and White's official methods for the determination of hydroxymethylfurfural in bee honey. Acta Scientiarum. Technology, 43, e50708. [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research and Review, 10(4), 503-511. [Link]

-

Hudz, N., et al. (2019). Spectral characteristics of 5-hydroxymethylfurfural as a related substance in medicinal products containing glucose. Pharmacia, 66(3), 141-147. [Link]

-

Beltrán-Medina, E. A., et al. (2017). HPLC-DAD method development and validation for the quantification of hydroxymethylfurfural in corn chips by means of response surface optimisation. Food Additives & Contaminants: Part A, 34(12), 2055-2064. [Link]

-

ResearchGate. (2015). Quantification of 5-hydroxymethylfurfural in honey samples and acidic beverages using spectrophotometry coupled with ultrasonic-assisted cloud point extraction. [Link]

-

ResearchGate. (2024). Spectrophotometric Determination of 5-Hydroxymethylfurfural in Honey Samples from Al-Marj City in Libya using White Method. [Link]

-

Baltacı, C. & Akşit, Z. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade And Pekmez. Hittite Journal of Science and Engineering, 3(2), 91-97. [Link]

-

ResearchGate. (2016). Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez. [Link]

-

ResearchGate. (2021). MS spectra of 5-HMF obtained by LC-HRMS. [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. [Link]

-

Ünüvar, S. (2018). Determination of 5-hydroxymethylfurfural (5-HMF) in Expired Pharmaceutical Syrups by Using HPLC-DAD Method. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1431-1440. [Link]

Sources

- 1. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Spectral characteristics of 5-hydroxymethylfurfural as a related substance in medicinal products containing glucose [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liquid chromatography multi-stage mass spectrometry for the analysis of 5-hydroxymethylfurfural in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 11. d-nb.info [d-nb.info]

Quantitative Analysis of 5-Sulfooxymethylfurfural Sodium Salt by High-Performance Liquid Chromatography (HPLC)

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of 5-Sulfooxymethylfurfural sodium salt (SMF). SMF is a reactive and nephrotoxic metabolite of 5-Hydroxymethylfurfural (HMF), a compound commonly formed during the heat treatment of sugar-containing foods.[1][2] The accurate quantification of SMF is critical for toxicological assessment, drug development where HMF might be a degradant, and in food safety analysis. This guide provides a comprehensive protocol, from sample preparation to full method validation according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose.[3]

Introduction and Scientific Rationale

5-Sulfooxymethylfurfural (SMF) is an electrophilic sulfate ester metabolite of 5-Hydroxymethylfurfural (HMF). While HMF is ubiquitous in processed foods and some pharmaceutical formulations, its in-vivo conversion to SMF raises toxicological concerns due to the metabolite's reactivity.[1][4] Therefore, a reliable and accurate analytical method is essential for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing furan derivatives due to its high resolution, sensitivity, and reproducibility.[5] This note details a reversed-phase HPLC method, which is ideal for separating polar to moderately nonpolar compounds like SMF. The methodology employs a C18 stationary phase and a gradient elution with a polar mobile phase, providing excellent separation and peak shape for the analyte. The principles of method validation are rigorously applied to demonstrate the procedure's suitability, following the framework established by the ICH Q2(R2) guideline to ensure data integrity and regulatory compliance.[3][6]

Analytical Method Principle

The method is based on reversed-phase chromatography, where the stationary phase (C18 silica) is nonpolar, and the mobile phase is a more polar aqueous/organic mixture. SMF, being a polar, water-soluble compound, will have a lower affinity for the nonpolar stationary phase and thus elute relatively early. A gradient elution, starting with a highly aqueous mobile phase and gradually increasing the organic solvent (acetonitrile) concentration, is used to ensure the efficient elution of the analyte and any potential, less polar impurities, resulting in sharp peaks and a stable baseline. Detection is performed using a UV-Vis detector set at the maximum absorbance wavelength for the furan ring system, which is typically around 282 nm.[7][8]

Materials, Reagents, and Instrumentation